molecular formula C14H21BrN2O2 B8156318 tert-Butyl ((5-bromopyridin-2-yl)methyl)(isopropyl)carbamate

tert-Butyl ((5-bromopyridin-2-yl)methyl)(isopropyl)carbamate

Cat. No.: B8156318
M. Wt: 329.23 g/mol
InChI Key: VSMDQIQLWUERHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl ((5-bromopyridin-2-yl)methyl)(isopropyl)carbamate is an organic compound with the molecular formula C13H19BrN2O2 It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains a bromine atom at the 5-position of the pyridine ring

Properties

IUPAC Name

tert-butyl N-[(5-bromopyridin-2-yl)methyl]-N-propan-2-ylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrN2O2/c1-10(2)17(13(18)19-14(3,4)5)9-12-7-6-11(15)8-16-12/h6-8,10H,9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSMDQIQLWUERHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=NC=C(C=C1)Br)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((5-bromopyridin-2-yl)methyl)(isopropyl)carbamate typically involves the following steps:

    Bromination of Pyridine: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 5-position. This reaction is usually carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Formation of tert-Butyl Carbamate: The brominated pyridine is then reacted with tert-butyl isocyanate to form the tert-butyl carbamate derivative. This reaction is typically carried out under an inert atmosphere and at a controlled temperature to ensure high yield and purity.

    Introduction of Isopropyl Group: The final step involves the introduction of the isopropyl group through a nucleophilic substitution reaction. This is achieved by reacting the intermediate compound with isopropylamine under suitable conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher efficiency, yield, and cost-effectiveness. The use of continuous flow reactors and automated systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((5-bromopyridin-2-yl)methyl)(isopropyl)carbamate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide, thiols, and amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation, while reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used for reduction.

    Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis employs sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products Formed

    Substitution Reactions: The major products are the substituted pyridine derivatives, depending on the nucleophile used.

    Oxidation and Reduction Reactions: The major products include N-oxides or dehalogenated compounds.

    Hydrolysis: The major products are the corresponding amine and carbon dioxide.

Scientific Research Applications

tert-Butyl ((5-bromopyridin-2-yl)methyl)(isopropyl)carbamate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological macromolecules makes it a useful tool in biochemical assays and drug discovery.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: It is used in the development of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-Butyl ((5-bromopyridin-2-yl)methyl)(isopropyl)carbamate involves its interaction with specific molecular targets. The bromine atom and carbamate group play crucial roles in its binding affinity and selectivity. The compound can inhibit enzymes by forming covalent bonds with active site residues or by blocking substrate access. It can also act as a ligand for receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (5-bromopyridin-2-yl)(methyl)carbamate: Similar in structure but lacks the isopropyl group.

    tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate: Contains a methoxy group instead of an isopropyl group.

    tert-Butyl ((5-bromopyrimidin-2-yl)methyl)carbamate: Contains a pyrimidine ring instead of a pyridine ring.

Uniqueness

tert-Butyl ((5-bromopyridin-2-yl)methyl)(isopropyl)carbamate is unique due to the presence of both the isopropyl and tert-butyl groups, which confer distinct steric and electronic properties. These features enhance its reactivity and binding affinity, making it a valuable compound in various research and industrial applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.